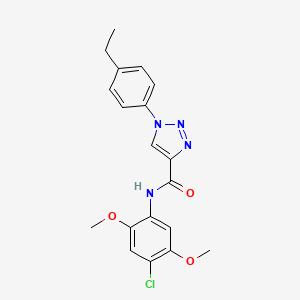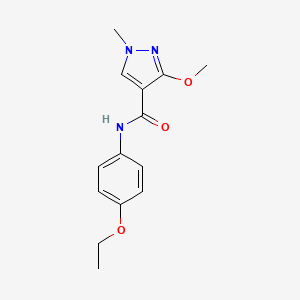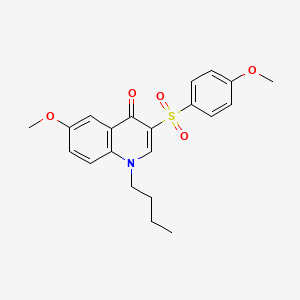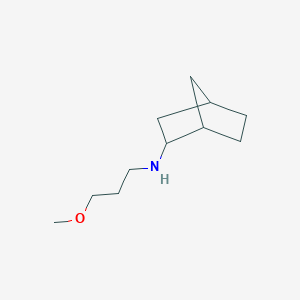
(E)-N-(5-bromo-2-hydroxybenzylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (E)-N-(5-bromo-2-hydroxybenzylidene)benzenesulfonamide is a Schiff base, which is a class of organic compounds typically formed from the condensation of an amine with an aldehyde or ketone. These compounds are known for their diverse range of applications, including their use in spectroscopic studies, as ligands in coordination chemistry, and for their potential nonlinear optical properties .
Synthesis Analysis
The synthesis of Schiff bases like this compound generally involves the reaction of an amine with an aldehyde or ketone under specific conditions. While the provided papers do not detail the synthesis of this exact compound, they do describe similar processes for related compounds. For instance, the synthesis of a related Schiff base compound was achieved by reacting 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde . This suggests that a similar approach could be used for synthesizing this compound, with the appropriate brominated aldehyde.
Molecular Structure Analysis
The molecular structure of Schiff bases is characterized by the presence of an azomethine group (-C=N-) linking an aromatic ring to various substituents. The dihedral angle between the rings and the bond lengths can be indicative of the extent of conjugation and the electronic properties of the molecule. For example, in a structurally similar compound, the dihedral angle between the benzene and furan rings was found to be 10.0(2)°, which may suggest a certain degree of planarity and conjugation in the molecule .
Chemical Reactions Analysis
Schiff bases like this compound can undergo various chemical reactions, including tautomerism, which is a proton transfer between the oxygen and nitrogen of the azomethine group, leading to enol-imine and keto-amine forms. This tautomerism can be influenced by factors such as solvent polarity and can have implications for the compound's photochromic and thermochromic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases can be studied using various spectroscopic techniques. Infrared (IR) and Raman spectroscopy can provide insights into the vibrational modes of the molecule, which are influenced by the molecular structure and bonding. For instance, the red shift of the N-H stretching bands in the IR spectrum indicates the weakening of the N-H bond, which can be correlated with the molecular structure . The crystal structure can be determined using single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms in the solid state . Additionally, the nonlinear optical properties of these compounds can be significant, as indicated by the calculated first hyperpolarizability values, which suggest potential applications in the field of nonlinear optics .
科学的研究の応用
Gastroprotective Properties
- Ebrotidine (a derivative) : Ebrotidine, a compound structurally related to (E)-N-(5-bromo-2-hydroxybenzylidene)benzenesulfonamide, demonstrates significant gastroprotective properties. It's an antiulcer drug that combines H2-receptor antagonist properties with cytoprotective actions. These actions are not dependent on endogenous prostaglandin generation but stem from the drug's ability to enhance the physicochemical properties of mucus gel, promote mucin macromolecular assembly, and improve mucus gel protective qualities. Ebrotidine also plays a role in ulcer healing, modulating cell cycle progression during healing, and protecting gastric epithelial integrity from calcium imbalance. Its unique ability to promote mucosal repair and integrity makes it a drug of potential in treating ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).
Environmental Presence and Impact
- Parabens : Parabens, chemically similar to this compound, are widely used as preservatives. They have been detected ubiquitously in surface water and sediments due to continuous introduction from the consumption of paraben-based products. Parabens, containing phenolic hydroxyl groups, can react with free chlorine, forming halogenated by-products, which are more stable and persistent. The environmental presence and biodegradability of parabens, especially their interaction with chlorine and the resulting by-products, are areas of ongoing research, reflecting the compound's potential impact on aquatic ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Potential Application in Organic Pollutant Degradation
- Redox Mediators in Treatment of Organic Pollutants : While not directly associated with this compound, compounds with similar chemical structures have been used in the degradation or transformation of recalcitrant organic pollutants present in industrial wastewater. Enzymes, in the presence of redox mediators, have been successful in degrading these pollutants, indicating a potential research pathway for this compound in environmental remediation (Husain & Husain, 2007).
Safety and Hazards
特性
IUPAC Name |
(NE)-N-[(5-bromo-2-hydroxyphenyl)methylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c14-11-6-7-13(16)10(8-11)9-15-19(17,18)12-4-2-1-3-5-12/h1-9,16H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRLYSMDFHASKU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2499886.png)

![(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2499889.png)
![6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2499891.png)



![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)
![4,6-Dimethyl-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2499901.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)
